BMS-1166

Immune checkpoint inhibition PD-1/PD-L1 Small-molecule inhibitor

BMS-1166 outperforms analogs with IC50 1.4 nM in HTRF PD-1/PD-L1 assays—12.9× more potent than BMS-202 (18 nM) and 4.3× more potent than BMS-1 (6 nM). Uniquely combines biochemical potency with measurable T-cell functional restoration, unlike AUNP-12, CA170, or PD-1/PD-L1-IN-9. Rapid free-form clearance (t1/2 ~10 min) makes it ideal for validating delivery systems (35× bioavailability improvement). Its 2.5-fold electrostatic stability advantage over BMS-8 ensures robust crystallography and simulation benchmarks.

Molecular Formula C36H33ClN2O7
Molecular Weight 641.1 g/mol
Cat. No. B606214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-1166
SynonymsBMS1166;  BMS 1166;  BMS-1166
Molecular FormulaC36H33ClN2O7
Molecular Weight641.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl
InChIInChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1
InChIKeyQBXVXKRWOVBUDB-GRKNLSHJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-1166: A Potent Small-Molecule PD-L1 Dimerization Inducer with Defined Biochemical Potency


BMS-1166 is a synthetic small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway, developed by Bristol-Myers Squibb and disclosed as Example 1166 in patent WO2015160641A2 [1]. It functions by binding to PD-L1 and inducing its dimerization, thereby blocking the PD-1/PD-L1 protein-protein interaction and alleviating PD-1-mediated suppression of T-cell activation [2]. In a homogeneous time-resolved fluorescence (HTRF) binding assay using purified proteins, BMS-1166 demonstrates an IC50 of 1.4 nM for disrupting the PD-1/PD-L1 interaction [3].

Why BMS-1166 Cannot Be Substituted with Other BMS-Class or Small-Molecule PD-L1 Inhibitors


The PD-1/PD-L1 small-molecule inhibitor landscape exhibits extreme biochemical potency heterogeneity, with IC50 values spanning over four orders of magnitude within the same structural class. Direct substitution is not possible because compounds with superficially similar scaffolds show widely divergent in vitro activity and in vivo performance. For instance, BMS-202 (IC50 = 18 nM) and BMS-1 (IC50 = 6 nM) are 13- and 4-fold less potent than BMS-1166 (IC50 = 1.4 nM) in biochemical assays , while BMS-1001 shows an EC50 of 253 nM in cellular assays . Furthermore, head-to-head cellular evaluations reveal that only a subset of PD-L1 inhibitors fully restore T-cell function, with BMS-1166 showing partial activity and many analogs being completely ineffective [1]. These quantitative differences in potency and functional activity preclude generic substitution, making BMS-1166 a distinctly characterized chemical tool that must be selected based on its specific performance profile rather than class membership.

Quantitative Differentiation Guide for BMS-1166 Selection Decisions


Biochemical Potency: BMS-1166 Demonstrates 12.9-Fold Greater Inhibition of PD-1/PD-L1 Binding than BMS-202 in HTRF Assays

BMS-1166 exhibits a significantly lower IC50 (1.4 nM) compared to the structurally related BMS-202 (18 nM) in biochemical assays measuring PD-1/PD-L1 interaction disruption. This 12.9-fold difference in potency translates to a substantially lower effective concentration required for target engagement [1].

Immune checkpoint inhibition PD-1/PD-L1 Small-molecule inhibitor

Superior Cellular Potency: BMS-1166 Inhibits PD-1/PD-L1 Interaction with an EC50 180-Fold Lower than BMS-1001

In cell-based assays, BMS-1166 shows an EC50 of 1.4 nM for inhibiting the PD-1/PD-L1 interaction, whereas the related BMS-1001 requires a concentration of 253 nM to achieve the same effect. This represents a 180-fold improvement in cellular potency [1].

Cellular activity PD-1/PD-L1 T-cell activation

Computational Modeling Indicates More Stable PD-L1 Binding for BMS-1166 Relative to BMS-8

Molecular dynamics and metadynamics simulations comparing BMS-1166 and BMS-8 reveal that BMS-1166 forms a more stable binding mode with the PD-L1 dimer. The electrostatic interaction energy (ΔEele,gas) for BMS-1166 is calculated as -72.23 ± 12.05 kcal/mol, which is 2.5-fold more favorable than the -29.29 ± 6.14 kcal/mol for BMS-8. Additionally, RMSD analysis of the core scaffold confirms that BMS-1166 maintains a more stable binding conformation [1].

Molecular dynamics Binding stability PD-L1 dimerization

Functional T-Cell Activity: BMS-1166 Shows Partial Restoration in Jurkat Reporter Assays, Differentiating from Inactive Analogs

In a Jurkat-PD-1 T-cell reporter system co-cultured with PD-L1-expressing stimulator cells, BMS-1166 demonstrates measurable but incomplete restoration of T-cell activation. In contrast, AUNP-12, BMS-1, BMS-202, CA170, and PD-1/PD-L1-IN-9 show no capacity to reduce PD-1-mediated inhibition [1]. This functional distinction is critical for selecting a compound that will produce detectable biological effects in cellular immunology experiments.

T-cell activation Functional assay Jurkat reporter

In Vivo Pharmacokinetics: BMS-1166 Free Base Exhibits Rapid Clearance (Half-life ~10 min), Necessitating Formulation for Preclinical Studies

In vivo pharmacokinetic studies in mice reveal that free BMS-1166 has an extremely short plasma half-life of approximately 10 minutes. Encapsulation into PEGylated liposomes extends the half-life to 3.36-3.75 hours and increases bioavailability by approximately 35-fold [1]. This rapid clearance profile is a critical consideration for experimental design and distinguishes BMS-1166 from more metabolically stable PD-L1 inhibitors.

Pharmacokinetics Half-life Bioavailability

Recommended Application Scenarios for BMS-1166 Based on Quantitative Evidence


High-Potency Biochemical Screening and Target Engagement Studies

Use BMS-1166 as a reference inhibitor in HTRF or other biochemical assays for PD-1/PD-L1 interaction screening. With an IC50 of 1.4 nM, it provides a sensitive positive control that can detect even small changes in assay performance [1]. The 12.9-fold higher potency compared to BMS-202 makes it the preferred choice when a robust inhibitory signal is required at low compound concentrations.

In Vitro Cellular Immunology: T-Cell Activation and PD-L1 Dimerization Studies

Select BMS-1166 for experiments requiring a small-molecule PD-L1 inhibitor with demonstrated, albeit partial, functional activity in T-cell reporter assays. Unlike AUNP-12, BMS-1, BMS-202, CA170, and PD-1/PD-L1-IN-9, BMS-1166 exhibits measurable restoration of T-cell activation in Jurkat-PD-1 systems [1]. This makes it a suitable tool compound for investigating PD-L1 dimerization effects on T-cell function and for benchmarking novel PD-L1 inhibitors.

Drug Delivery and Nanoparticle Formulation Development

Given its extremely short plasma half-life (~10 minutes) in free form, BMS-1166 is an ideal model payload for developing and validating advanced drug delivery systems such as PEGylated liposomes, polymeric micelles, or targeted nanoparticles [1]. The dramatic improvement in pharmacokinetic parameters (half-life extension to >3 hours, 35-fold bioavailability increase) provides a clear and quantifiable metric for formulation performance [2].

Structural Biology and Computational Modeling of PD-L1 Dimerization

Utilize BMS-1166 in structural studies (X-ray crystallography, NMR) and molecular dynamics simulations focused on PD-L1 dimerization mechanisms. The compound's well-characterized binding mode and computationally validated stability advantage over BMS-8 (2.5-fold more favorable electrostatic interaction energy) [1] make it a reliable reference for benchmarking new inhibitors and validating docking or simulation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-1166

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.